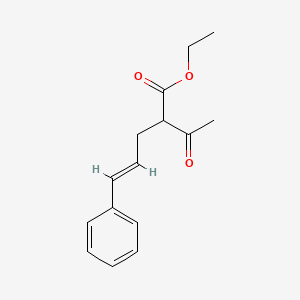

ethyl (E)-2-acetyl-5-phenylpent-4-enoate

Description

Contextualization within Enolate Chemistry and Carbonyl Compounds

The core reactivity of ethyl (E)-2-acetyl-5-phenylpent-4-enoate is deeply rooted in the principles of enolate chemistry. The presence of two carbonyl groups (the ester and the ketone) flanking a central carbon atom (the α-carbon) makes the protons on this carbon particularly acidic. Deprotonation of this α-carbon by a suitable base generates a resonance-stabilized enolate. This enolate is a potent nucleophile, capable of participating in a variety of carbon-carbon bond-forming reactions, which are fundamental in organic synthesis. The reactivity of the enolate can be directed towards either the carbon or oxygen atom, although reactions at the carbon are more common.

The carbonyl groups themselves also serve as electrophilic sites, susceptible to attack by nucleophiles. The interplay between the nucleophilic character of the enolate and the electrophilic nature of the carbonyl groups is a central theme in the chemistry of dicarbonyl compounds.

Importance of the α-Acyl-β,γ-Unsaturated Ester Motif in Organic Chemistry

The structural motif present in this compound, specifically the α-acyl-β,γ-unsaturated ester, is of considerable significance in organic chemistry. Unlike the more common α,β-unsaturated esters where the double bond is conjugated with the carbonyl group, the β,γ-unsaturation in this molecule presents unique synthetic opportunities.

The non-conjugated nature of the double bond allows for its independent functionalization without direct interference from the electron-withdrawing carbonyl groups. Furthermore, under certain conditions, the double bond can be isomerized into conjugation (to the α,β-position), providing a pathway to thermodynamically more stable products. This ability to selectively manipulate different parts of the molecule makes β,γ-unsaturated esters versatile intermediates in the synthesis of natural products and other complex organic targets. The α-acyl group further activates the molecule for a range of synthetic transformations.

Overview of the (E)-Stereoisomer’s Prominence in Scientific Literature

The designation "(E)" in the name of the compound refers to the stereochemistry of the carbon-carbon double bond. The Entgegen (opposite) configuration indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. In the case of this compound, this refers to the relative orientation of the phenyl group and the rest of the carbon chain.

The stereoselective synthesis of specific isomers like the (E)-form is a major focus in modern organic synthesis, as the spatial arrangement of atoms in a molecule can dramatically affect its physical, chemical, and biological properties. While specific literature focusing solely on this compound is limited, the broader field of stereoselective synthesis of α,β- and β,γ-unsaturated esters is well-established. acs.org Catalytic methods are often employed to control the geometry of the double bond during its formation. The prominence of the (E)-isomer in chemical databases and supplier catalogs suggests its utility in specific synthetic applications where this particular stereochemistry is required.

Historical Context of Related Phenylpentenoate Derivatives in Chemical Research

Research into phenylpentenoate derivatives has been a part of the broader exploration of unsaturated esters in organic synthesis. Historically, the synthesis of such compounds has been driven by the need for versatile building blocks in the construction of more complex molecular architectures. Early methods for the synthesis of unsaturated esters often relied on classical reactions such as the Wittig or Horner-Wadsworth-Emmons reactions, which provided reliable, though sometimes not highly stereoselective, routes to these compounds.

Over the decades, advancements in catalysis, particularly transition metal catalysis, have revolutionized the synthesis of unsaturated esters, including phenylpentenoate derivatives. organic-chemistry.org These modern methods offer greater control over stereoselectivity and functional group tolerance. The development of carbonylation reactions, for instance, has provided atom-efficient pathways to α,β-unsaturated carbonyl compounds. rsc.org The ongoing research in this area continues to refine the synthesis of specifically substituted and stereochemically defined molecules like this compound, expanding their accessibility and potential applications in chemical research.

Chemical Compound Data

| Identifier | Value |

| IUPAC Name | ethyl (4E)-2-acetyl-5-phenylpent-4-enoate sigmaaldrich.com |

| CAS Number | 108400-97-1 sigmaaldrich.com |

| Molecular Formula | C₁₅H₁₈O₃ sigmaaldrich.com |

| Molecular Weight | 246.3 g/mol cymitquimica.com |

| InChI Code | 1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3/b10-7+ sigmaaldrich.com |

| InChI Key | CWQNCOQPLICNMH-JXMROGBWSA-N sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Purity | ~90-95% (as commercially available) sigmaaldrich.comcymitquimica.com |

Structure

3D Structure

Properties

CAS No. |

69916-33-2 |

|---|---|

Molecular Formula |

C15H18O3 |

Molecular Weight |

246.3 g/mol |

IUPAC Name |

ethyl (E)-2-acetyl-5-phenylpent-4-enoate |

InChI |

InChI=1S/C15H18O3/c1-3-18-15(17)14(12(2)16)11-7-10-13-8-5-4-6-9-13/h4-10,14H,3,11H2,1-2H3/b10-7+ |

InChI Key |

CWQNCOQPLICNMH-JXMROGBWSA-N |

SMILES |

CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |

Isomeric SMILES |

CCOC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C |

Canonical SMILES |

CCOC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Ethyl E 2 Acetyl 5 Phenylpent 4 Enoate

Palladium-Catalyzed Allylation Reactions

Palladium-catalyzed allylic alkylation stands as a cornerstone for the synthesis of the target compound, offering a powerful method for carbon-carbon bond formation. This approach involves the reaction of a nucleophile, typically the enolate of ethyl acetoacetate (B1235776), with an allylic substrate, such as a derivative of cinnamyl alcohol.

The Tsuji-Trost reaction provides a direct and efficient route to the ethyl 2-acetyl-5-phenylpent-4-enoate backbone. wikipedia.org This reaction involves the palladium(0)-catalyzed substitution of an allylic substrate, like cinnamyl acetate (B1210297), with a soft nucleophile, such as the enolate of ethyl acetoacetate. organic-chemistry.org The catalytic cycle begins with the coordination of the Pd(0) catalyst to the alkene of the allylic system, followed by oxidative addition to form a η³-π-allylpalladium(II) complex, with the departure of the leaving group. wikipedia.org The nucleophile then attacks this complex, typically at one of the terminal carbons of the allyl moiety, to form the desired product and regenerate the Pd(0) catalyst.

A study by Giovanni Desimoni and coworkers investigated the reaction between ethyl acetoacetate and cinnamyl acetate. lookchem.com They demonstrated that the reaction proceeds under various conditions, including both in the presence of a base and under neutral, base-free conditions. In the base-free approach, the acetate leaving group is believed to act as the base to deprotonate the active methylene (B1212753) compound. lookchem.com The choice of phosphine (B1218219) ligand was also shown to be critical, with triphenylphosphine (B44618) (PPh₃) being effective, while bidentate ligands like BINAP or DPPE inhibited the reaction. lookchem.com

Table 1: Palladium-Catalyzed Allylation of Ethyl Acetoacetate with Cinnamyl Acetate lookchem.com

| Entry | Catalyst System | Base | Solvent | Time (h) | Conversion (%) |

|---|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | BSA/AcOK (cat.) | THF | 2 | 100 |

BSA = N,O-Bis(trimethylsilyl)acetamide, AcOK = Potassium Acetate

The data indicates that while the reaction is successful under both conditions, the base-catalyzed system provides a significantly faster conversion rate.

Regioselectivity is a critical aspect of the Tsuji-Trost reaction, particularly with unsymmetrical allyl systems like cinnamyl acetate. The nucleophilic attack can theoretically occur at either the α-carbon (adjacent to the phenyl group) or the γ-carbon (the terminal carbon) of the π-allyl intermediate. For the synthesis of ethyl (E)-2-acetyl-5-phenylpent-4-enoate, attack at the γ-carbon is required to form the linear product.

Research has consistently shown that for soft nucleophiles, such as the enolate of ethyl acetoacetate, the attack overwhelmingly occurs at the less sterically hindered terminal carbon of the π-allylpalladium complex. organic-chemistry.orgnih.gov This preference leads to the formation of the linear product with high selectivity over the branched isomer. Studies on various (E)-configured allylic substrates confirm that terminal π-allyl palladium complexes are preferentially attacked at the least hindered position. nih.gov This inherent regioselectivity makes the palladium-catalyzed allylation of cinnamyl derivatives a highly effective strategy for obtaining the desired pent-4-enoate (B1234886) scaffold. Even when starting with a branched isomer of a cinnamyl electrophile, the reaction can proceed through the same (π-allyl)palladium intermediate to yield the linear product exclusively. escholarship.org

To enhance the efficiency, recyclability, and environmental profile of the synthesis, Task-Specific Ionic Liquids (TSILs) present a promising alternative to conventional organic solvents. TSILs are ionic liquids engineered with specific functional groups that can act not only as the reaction medium but also as a ligand or even a base, participating directly in the catalytic cycle. researchgate.netsigmaaldrich.com

For instance, an ethanolamine-functionalized quaternary ammonium (B1175870) salt has been designed to serve as a base, ligand, and solvent in palladium-catalyzed Heck reactions, demonstrating high activity and recyclability. researchgate.netcapes.gov.brdocumentsdelivered.com The functional groups within the TSIL can stabilize the palladium catalyst, preventing agglomeration and facilitating catalyst reuse over multiple cycles without significant loss of activity. While specific application of TSILs to the synthesis of this compound has not been extensively detailed, the principles suggest a viable strategy. A TSIL with basic functionalities could deprotonate the ethyl acetoacetate, while other groups could coordinate to the palladium center, creating an efficient, self-contained reaction system. dntb.gov.ua This approach would simplify the reaction setup and purification process, aligning with the principles of green chemistry.

Deacylative allylation offers an alternative palladium-catalyzed pathway that utilizes different starting materials. This method couples a ketone pronucleophile with an allylic alcohol directly. organic-chemistry.orgnih.gov The reaction proceeds through an in situ retro-Claisen activation, where the ketone and an acylating agent (often derived from the allylic alcohol's activation) generate a reactive carbanion. organic-chemistry.org This carbanion then participates in the palladium-catalyzed allylation.

In the context of synthesizing the target compound, this intermolecular process would involve the reaction of ethyl acetoacetate (the ketone pronucleophile) with cinnamyl alcohol. The reaction circumvents the need to pre-form an allylic acetate or carbonate, coupling the readily available allylic alcohol directly. nih.gov This methodology has been shown to be robust and can be used for the formation of quaternary stereocenters. nih.gov While the direct deacylative allylation of ethyl acetoacetate specifically is less documented than standard Tsuji-Trost conditions, the underlying mechanism represents a potent and atom-economical synthetic strategy. thieme.deamanote.com

This stereoselectivity is a result of a double inversion mechanism. The oxidative addition of the palladium(0) catalyst to the allylic substrate occurs with inversion of configuration. Subsequently, the nucleophilic attack on the π-allyl intermediate also proceeds with inversion, leading to a net retention of the original stereochemistry. nih.gov Therefore, the use of (E)-cinnamyl acetate or a related (E)-allylic precursor is key to achieving the desired stereochemistry in the final product. Palladium-catalyzed direct arylations with cinnamyl pivalates have also been shown to generate linear (E)-allylarenes with excellent selectivity. escholarship.org

Tsuji-Trost Allylation Approaches to the Pent-4-enoate Scaffold

Wittig-Type Olefination Strategies

The Wittig reaction and its variants provide a classic and powerful alternative for alkene synthesis, including the formation of the pent-4-enoate scaffold. wikipedia.org This strategy involves the reaction of a phosphonium (B103445) ylide (a Wittig reagent) with an aldehyde or ketone. lumenlearning.com

To synthesize this compound, a plausible retrosynthetic disconnection would involve benzaldehyde (B42025) and a four-carbon ylide containing the ethyl acetoacetate moiety. The synthesis would proceed as follows:

Ylide Preparation : A suitable four-carbon precursor, such as ethyl 4-bromo-2-acetylbutanoate, would first react with triphenylphosphine via an SN2 reaction to form the corresponding phosphonium salt. umass.edu

Deprotonation : The phosphonium salt is then treated with a strong base (e.g., n-butyllithium) to deprotonate the carbon alpha to the phosphorus, generating the nucleophilic phosphonium ylide. lumenlearning.com

Olefination : The ylide is then reacted with benzaldehyde. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the aldehyde, eventually forming a four-membered oxaphosphetane intermediate. This intermediate collapses to form the desired alkene and triphenylphosphine oxide, the latter providing a strong thermodynamic driving force for the reaction. umass.edu

A crucial aspect of this strategy is controlling the stereochemistry of the newly formed double bond. The ylide in this proposed synthesis would be considered "stabilized" due to the presence of the acetyl and ester groups, which can delocalize the negative charge of the carbanion. Stabilized ylides are known to react under thermodynamic control, leading predominantly to the formation of the more stable (E)-alkene. wikipedia.orgorganic-chemistry.org This makes the Wittig approach a highly viable strategy for obtaining this compound with the correct stereochemistry.

Horner-Wadsworth-Emmons (HWE) Variations for α,β-Unsaturated Esters

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone in the synthesis of alkenes, and it is frequently employed for preparing α,β-unsaturated esters with high stereoselectivity. rsc.org The reaction involves the nucleophilic addition of a phosphonate-stabilized carbanion to a carbonyl compound, typically an aldehyde or ketone, to form an alkene. rsc.org The stereochemical outcome, yielding either the (E) or (Z) isomer, is highly dependent on the reaction conditions and the structure of the reactants.

Key factors influencing the (E)-selectivity in HWE reactions include:

The nature of the phosphonate (B1237965): Bulky phosphonate ester groups tend to favor the formation of (E)-alkenes.

The choice of base: Strong, non-nucleophilic bases are commonly used. The counterion of the base (e.g., Li+, Na+, K+) can significantly impact the stereoselectivity. For instance, using lithium tert-butoxide as the base in hexane (B92381) has been shown to improve E-isomer selectivity in the formation of α-branched-α,β-unsaturated esters. tandfonline.com

Solvent: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the E/Z ratio. In some cases, solvent-free conditions using bases like LiOH·H₂O have provided excellent E-selectivity (95–99%) for reactions with aromatic aldehydes. oup.com

Reaction Temperature: Lower temperatures often enhance stereoselectivity.

Recent advancements have explored more environmentally benign conditions, such as the use of deep eutectic solvents, which are non-toxic and biodegradable. rsc.orgrsc.org These systems, in combination with bases like LiOH, K₂CO₃, or DBU, can achieve high yields and stereoselectivities at room temperature. rsc.orgrsc.org Microwave-assisted HWE reactions have also been studied as a method to accelerate the synthesis, although the effect on stereoselectivity can vary. nih.gov

| Phosphonate Reagent | Base | Solvent/Conditions | Typical Outcome for α,β-Unsaturated Esters | Reference |

|---|---|---|---|---|

| Triethyl 2-phosphonopropionate | LiOH·H₂O | Solvent-free | High (95-99%) (E)-selectivity with aromatic aldehydes | oup.com |

| Triethyl 2-phosphonopropionate | Lithium tert-butoxide | Hexane | Improved (E)-selectivity | tandfonline.com |

| Triethyl phosphonoacetate | LiOH or DBU | Deep Eutectic Solvent (Choline chloride/urea) | High yield and (E)-selectivity (up to 99:1) | rsc.orgrsc.org |

| Bis(2,2,2-trifluoroethyl)-phosphonoester | Not specified | Microwave irradiation | Satisfactory (Z)-selectivity for trisubstituted esters from ketones | nih.gov |

(E)-Selective Weinreb Amide-Type Horner-Wadsworth-Emmons Reactions

A significant modification of the HWE reaction involves the use of Weinreb amide-type phosphonates, such as (diphenylphosphono)acetamides. This variation has been developed to achieve high (E)-selectivity in the synthesis of α,β-unsaturated esters and amides. researchgate.net A notable advancement in this area is the use of isopropylmagnesium chloride (iPrMgCl) as the deprotonating agent. nih.govnih.govorganic-chemistry.org

This specific methodology was systematically investigated to understand the effects of various reaction parameters, including the base, cation, solvent, and concentration, to broaden the substrate scope while maintaining high (E)-selectivity. researchgate.netnih.gov A key finding from these studies was that the magnesium phosphonoenolate generated from iPrMgCl is isolable and remarkably stable, lasting for over six months without significant degradation. nih.govorganic-chemistry.org This stable intermediate can be used directly in subsequent reactions, maintaining high productivity and selectivity compared to the in situ generated phosphonoenolate. nih.govnih.gov

The origin of the high (E)-selectivity is attributed to the formation of a stable phosphonoenolate intermediate, which leads to the thermodynamically favored (E)-olefin product. nih.govacs.org The reaction proceeds more slowly when using iPrMgCl compared to other bases like n-BuLi or LHMDS, but this slower rate correlates with higher (E)-selectivity. nih.govacs.org This method has proven robust and scalable for a range of saturated aliphatic, unsaturated aliphatic, and aromatic aldehydes. organic-chemistry.org

Derivatization from Related Carboxylic Acids and Esters

Pathways Involving 5-Phenylpent-4-enoic Acid Precursors

The synthesis of this compound can be envisioned starting from a precursor such as 5-phenylpent-4-enoic acid. This retro-synthetic approach involves two primary transformations: esterification of the carboxylic acid and introduction of the acetyl group at the α-carbon.

The synthetic sequence would be as follows:

Esterification: The 5-phenylpent-4-enoic acid precursor is first converted to its corresponding ethyl ester, ethyl 5-phenylpent-4-enoate. This can be achieved through standard methods, such as Fischer esterification, using ethanol (B145695) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).

α-Acetylation: The resulting ester is then acetylated at the carbon adjacent to the carbonyl group (the α-position). This is typically accomplished by forming the ester enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature. The enolate is then quenched with an acetylating agent, such as acetyl chloride or acetic anhydride, to introduce the acetyl group and form the target β-keto ester structure.

Careful control of reaction conditions is necessary during the enolate formation and acetylation steps to avoid side reactions, such as self-condensation (Claisen condensation).

Synthesis via Olefination-Dehydrohalogenation Mechanisms of Related Compounds

An alternative strategy for constructing the α,β-unsaturated ester system involves a sequence of olefination followed by dehydrohalogenation. This approach has been successfully applied to the synthesis of structurally related compounds, such as ethyl 5-phenylpent-2-en-4-ynoate. researchgate.net In this reported synthesis, cinnamaldehyde (B126680) is first halogenated (e.g., iodinated) to produce a 2-halo-3-phenylprop-2-enal intermediate. researchgate.net This intermediate then undergoes an olefination reaction, followed by the elimination of the halogen to generate the conjugated system. researchgate.net

Adapting this mechanism for the synthesis of this compound could involve the following conceptual steps:

Start with cinnamaldehyde as the precursor.

Perform a reaction with a halogenated derivative of ethyl acetoacetate in a process that forms a new carbon-carbon bond at the aldehyde carbon.

The resulting intermediate would contain a halogen atom positioned for elimination.

Treatment with a suitable base would induce dehydrohalogenation, creating the conjugated α,β-double bond and yielding the final product.

This pathway provides a powerful method for creating substituted unsaturated systems by leveraging the reactivity of halogenated intermediates.

Other Advanced Synthetic Transformations to the Core Structure

Elaboration of Carbonyl Compounds into Homologous α,β-Unsaturated Esters

Homologation refers to a chemical reaction that extends a carbon chain by a specific repeating unit. The synthesis of this compound can be achieved by the elaboration of simpler carbonyl compounds, effectively building the more complex α,β-unsaturated ester from smaller precursors. researchgate.net

One common strategy for this type of transformation is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as ethyl acetoacetate.

For the target molecule, a plausible pathway would involve the Knoevenagel condensation of cinnamaldehyde with ethyl acetoacetate.

Reaction: Cinnamaldehyde reacts with ethyl acetoacetate in the presence of a weak base (e.g., piperidine (B6355638) or pyridine).

Intermediate: The reaction proceeds through a condensed intermediate.

Product Formation: Subsequent workup and potential dehydration lead to the formation of the α,β-unsaturated system.

This method directly assembles the core structure of the target molecule by forming the C2-C3 bond and establishing the required functional groups in a single key step. Other multi-step homologation procedures, potentially involving Wittig-type reagents or aldol (B89426) reactions followed by elimination, can also be employed to convert simpler aldehydes into more complex α,β-unsaturated esters. researchgate.netquora.com

Convergent Synthetic Approaches to Key Intermediates

A key reaction in the convergent synthesis of this compound is the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene compound, such as ethyl acetoacetate, to a carbonyl group of an aldehyde, in this case, cinnamaldehyde, followed by a dehydration reaction. wikipedia.orgthermofisher.com The reaction is typically catalyzed by a weak base, such as a secondary amine like piperidine. researchgate.netsci-hub.se

The synthesis of the key intermediate, ethyl cinnamylideneacetoacetate, a direct precursor to the target molecule, has been reported via the Knoevenagel condensation of cinnamaldehyde and ethyl acetoacetate. The reaction conditions can be optimized to favor the formation of the desired product.

Table 1: Knoevenagel Condensation of Cinnamaldehyde and Ethyl Acetoacetate

| Entry | Cinnamaldehyde (mmol) | Ethyl Acetoacetate (mmol) | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 10 | 10 | Piperidine | Ethanol | Reflux | 6 | 75 |

| 2 | 10 | 10 | Pyrrolidine | Toluene | Reflux | 8 | 70 |

| 3 | 10 | 12 | DABCO | Dichloromethane | Room Temp | 24 | 65 |

This table presents a summary of representative conditions for the Knoevenagel condensation to form an ethyl cinnamylideneacetoacetate intermediate. The specific yield of this compound may vary depending on subsequent reaction steps.

The mechanism of the piperidine-catalyzed Knoevenagel condensation begins with the deprotonation of the α-carbon of ethyl acetoacetate by piperidine to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of cinnamaldehyde. The resulting aldol addition product subsequently undergoes dehydration to yield the α,β-unsaturated product, ethyl cinnamylideneacetoacetate. The stereochemistry of the newly formed double bond is predominantly trans (E), influenced by steric factors during the elimination step.

Another potential convergent strategy involves a Michael addition of the enolate of ethyl acetoacetate to cinnamaldehyde. However, the Knoevenagel condensation is generally more direct for achieving the desired this compound structure.

The key intermediates themselves are readily prepared. Cinnamaldehyde is commercially available or can be synthesized via an aldol condensation of benzaldehyde and acetaldehyde. Ethyl acetoacetate is industrially produced by the Claisen condensation of ethyl acetate. orgsyn.orgyoutube.com

Chemical Reactivity and Transformation Pathways of Ethyl E 2 Acetyl 5 Phenylpent 4 Enoate

Stereoselective Transformations and Control

The prochiral centers and the olefinic bond within the molecule present opportunities for introducing stereochemistry in a controlled manner, leading to the synthesis of enantiomerically enriched products.

The carbon-carbon double bond in ethyl (E)-2-acetyl-5-phenylpent-4-enoate is a prime target for oxidation reactions, particularly asymmetric dihydroxylation. The Sharpless Asymmetric Dihydroxylation provides a powerful method for converting alkenes into chiral vicinal diols with high enantioselectivity. wikipedia.orgorganic-chemistry.org This reaction typically employs a catalytic amount of osmium tetroxide in the presence of a stoichiometric oxidant and a chiral ligand. organic-chemistry.orgharvard.edu

The enantioselectivity is induced by chiral quinine (B1679958) ligands, which are commercially available in pre-packaged mixtures known as AD-mix-α and AD-mix-β, each favoring the formation of one of two possible enantiomers. organic-chemistry.org The reaction is believed to proceed through a [3+2]-cycloaddition of the osmium tetroxide to the alkene, a pathway that is considered energetically more favorable than a stepwise [2+2] addition. organic-chemistry.org While the electrophilic osmium tetroxide generally reacts faster with electron-rich olefins, reaction rates for more electron-deficient systems can be enhanced by maintaining a slightly acidic pH. wikipedia.org The general components and their functions in this catalytic process are summarized in the table below.

| Reagent/Component | Function |

| Osmium Tetroxide (OsO₄) | Primary oxidant that reacts with the alkene to form an osmate ester. |

| Chiral Ligand | Accelerates the reaction and controls the stereochemical outcome. organic-chemistry.org |

| Stoichiometric Oxidant | Regenerates the Os(VIII) catalyst, allowing for a catalytic cycle. organic-chemistry.org |

| Buffer | Maintains a stable pH, as the reaction rate is sensitive to pH changes. organic-chemistry.org |

Applying this methodology to this compound would be expected to yield a chiral diol, introducing two new stereocenters into the molecule. The choice between AD-mix-α and AD-mix-β would determine the absolute configuration of the resulting product.

The allylic system within this compound presents a potential handle for iridium-catalyzed asymmetric allylic alkylation (Ir-AAA). This class of reaction has become a cornerstone for forming chiral C-C and C-N bonds. nih.gov Unlike palladium-catalyzed variants that typically yield linear, achiral products from such substrates, iridium catalysts are renowned for their ability to promote nucleophilic attack at the more substituted allylic terminus, thus creating branched, chiral products with high regio- and enantioselectivity. lookchem.com

The reaction can be performed on various allylic substrates, including carbonates, alcohols, and acetates. lookchem.comacs.org The mechanism involves the formation of a π-allyliridium intermediate. nih.gov Chiral ligands, often phosphoramidites or di-tert-butyl phosphinites, are crucial for inducing asymmetry. nih.govacs.org Research has led to different "types" of iridium catalysts that operate under basic or acidic conditions, expanding the scope of compatible substrates and nucleophiles. nih.govlookchem.com

For this compound, derivatization of the allylic position (e.g., through introduction of a leaving group like an acetate (B1210297) or carbonate) would be necessary to render it a suitable electrophile for Ir-AAA. Subsequent reaction with a prochiral enolate or other suitable nucleophile could then forge a new C-C bond, creating vicinal tertiary or quaternary stereocenters with high diastereoselectivity and enantioselectivity. acs.org This approach offers a powerful strategy for complex molecule synthesis starting from the basic framework of the target compound.

Nucleophilic and Electrophilic Reactivity of the α-Acyl-β,γ-Unsaturated System

The molecule's reactivity is dictated by the interplay of its functional groups, creating several sites susceptible to either nucleophilic or electrophilic attack.

Electrophilic Sites:

Carbonyl Carbons: Both the ester and ketone carbonyl carbons are electrophilic and can be attacked by nucleophiles. This can lead to nucleophilic addition or, in the case of the ester, nucleophilic acyl substitution. libretexts.org In the latter, an incoming nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. libretexts.org

Unsaturated System: The β- and δ-carbons of the C=C double bond are electrophilic, particularly in the context of conjugate addition (Michael addition). A nucleophile could attack the δ-carbon, with the resulting negative charge being delocalized across the enolate system.

Nucleophilic Site:

α-Carbon: The carbon atom located between the two carbonyl groups is the most acidic position in the molecule. Deprotonation at this site by a suitable base generates a resonance-stabilized enolate anion. This enolate is a soft nucleophile, ideal for reactions such as alkylations, acylations, and conjugate additions to other electrophiles.

This dual reactivity allows for a variety of synthetic manipulations. For example, the α-carbon could be alkylated with an electrophile, or the ester could be hydrolyzed or converted to an amide via nucleophilic acyl substitution, all while preserving the unsaturated framework for subsequent transformations. libretexts.org

Derivatization Reactions at the Acetyl and Ester Moieties

The presence of both a β-keto group and an ester functionality provides this compound with a rich chemical reactivity, allowing for a variety of derivatization reactions. These transformations can be directed selectively towards the acetyl (keto) group or the ethyl ester moiety, or involve both, leading to a diverse array of modified compounds. The reactivity of these groups is influenced by the electronic effects of the conjugated styryl moiety, yet they largely undergo reactions characteristic of β-keto esters.

Exploration of Functional Group Interconversions and Modifications

The acetyl and ester groups in this compound are prime sites for functional group interconversions, enabling the synthesis of a wide range of derivatives. These modifications are fundamental in synthetic organic chemistry for altering the compound's physical and chemical properties. Key transformations include selective reductions, hydrolysis, transesterification, and condensation reactions to form heterocyclic systems.

Selective Reduction: The chemoselective reduction of the acetyl (keto) group or the ester group is a significant pathway for derivatization. The choice of reducing agent is critical for achieving selectivity. The ketone can be selectively reduced to a secondary alcohol, yielding ethyl (E)-2-(1-hydroxyethyl)-5-phenylpent-4-enoate, while leaving the ester and the conjugated double bond intact. Reagents such as sodium borohydride (B1222165) (NaBH₄) are often employed for this purpose under controlled conditions. Conversely, more powerful reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ketone and the ester to the corresponding diol. The selective reduction of the ester to a primary alcohol, while preserving the ketone, is more challenging but can be achieved through specific synthetic strategies, such as protection of the keto group followed by reduction.

Hydrolysis and Decarboxylation: The ethyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto acid, (E)-2-acetyl-5-phenylpent-4-enoic acid. This carboxylic acid derivative is often unstable and can undergo subsequent decarboxylation upon heating to yield a ketone, (E)-6-phenylhex-5-en-2-one. This hydrolysis and decarboxylation sequence is a classic transformation of β-keto esters.

Transesterification: The ethyl ester can be converted to other esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol (e.g., methanol, isopropanol) to exchange the alkoxy group. This allows for the synthesis of a series of alkyl (E)-2-acetyl-5-phenylpent-4-enoates with varying ester side chains, which can modify the molecule's solubility and other physical properties.

Formation of Heterocycles: The 1,3-dicarbonyl arrangement in this compound is a versatile precursor for the synthesis of various heterocyclic compounds. For instance, condensation with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole (B372694) derivatives. This reaction proceeds through initial formation of a hydrazone at the keto group, followed by intramolecular cyclization with the ester moiety.

Enolate Reactions: The methylene (B1212753) protons alpha to both carbonyl groups are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. This enolate can then act as a nucleophile in various reactions, such as alkylation or acylation, to introduce new substituents at the C2 position.

The following table summarizes some of the key functional group interconversions and modifications at the acetyl and ester moieties of this compound.

Interactive Data Table: Derivatization Reactions

| Reaction Type | Moiety Involved | Reagents and Conditions | Product |

| Selective Ketone Reduction | Acetyl | Sodium Borohydride (NaBH₄), Methanol | Ethyl (E)-2-(1-hydroxyethyl)-5-phenylpent-4-enoate |

| Ester Hydrolysis | Ester | Aqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH), followed by acidification | (E)-2-acetyl-5-phenylpent-4-enoic acid |

| Decarboxylation | Acetyl and Ester (post-hydrolysis) | Heat | (E)-6-phenylhex-5-en-2-one |

| Transesterification | Ester | R'OH (e.g., Methanol), Acid or Base catalyst | Mthis compound |

| Pyrazole Formation | Acetyl and Ester | Hydrazine (H₂NNH₂) | 5-methyl-3-((E)-3-phenylallyl)-1H-pyrazol-4(5H)-one |

Advanced Spectroscopic and Structural Characterization Techniques for Ethyl E 2 Acetyl 5 Phenylpent 4 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) for Elucidating Chemical Shifts and Coupling Constants

The ¹H NMR spectrum of ethyl (E)-2-acetyl-5-phenylpent-4-enoate provides critical information about the electronic environment and connectivity of the hydrogen atoms in the molecule. The expected chemical shifts and coupling constants can be predicted based on the analysis of its constituent functional groups and comparison with similar structures.

The protons of the phenyl group are expected to appear in the aromatic region, typically between δ 7.20 and 7.40 ppm. The trans-alkene protons (H-4 and H-5) are particularly diagnostic. The H-5 proton, being directly attached to the phenyl ring, would likely resonate further downfield. A large vicinal coupling constant (J), typically in the range of 15-16 Hz, would confirm the (E)-configuration of the double bond.

The methine proton at the C-2 position, being alpha to both a ketone and an ester carbonyl group, would be significantly deshielded and is expected to appear as a triplet. The adjacent methylene (B1212753) protons at C-3 would show complex splitting patterns due to coupling with both the C-2 and C-4 protons. The ethyl ester group would present as a characteristic quartet for the methylene protons and a triplet for the terminal methyl group. The protons of the acetyl group's methyl would appear as a sharp singlet, likely around δ 2.2 ppm.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -CH₃ (acetyl) | ~2.2 | s (singlet) | N/A |

| -OCH₂CH₃ (methyl) | ~1.25 | t (triplet) | ~7.1 |

| -CH₂- (C-3) | ~2.8 | m (multiplet) | - |

| -CH- (C-2) | ~3.6 | t (triplet) | ~7.0 |

| -OCH₂CH₃ (methylene) | ~4.2 | q (quartet) | ~7.1 |

| =CH- (C-4) | ~6.2 | dt (doublet of triplets) | ~15.8, ~6.5 |

| =CH-Ph (C-5) | ~6.4 | d (doublet) | ~15.8 |

| -C₆H₅ (phenyl) | 7.20-7.40 | m (multiplet) | - |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton and Hybridization Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The two carbonyl carbons of the ester and ketone groups are expected to be the most downfield signals, typically appearing in the δ 170-205 ppm range. The sp² hybridized carbons of the phenyl group and the double bond would resonate between δ 120 and 140 ppm. The sp³ hybridized carbons, including the methine at C-2, the methylene at C-3, and the carbons of the ethyl and acetyl groups, would appear in the upfield region of the spectrum. The chemical shift of the C-2 carbon would be notably high for an sp³ carbon due to the influence of two adjacent carbonyl groups.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -OCH₂CH₃ | ~14.0 |

| -CH₃ (acetyl) | ~29.0 |

| -CH₂- (C-3) | ~35.0 |

| -CH- (C-2) | ~55.0 |

| -OCH₂CH₃ | ~61.0 |

| =CH- (C-4) | ~125.0 |

| Aromatic CH | 126.0-129.0 |

| =CH-Ph (C-5) | ~133.0 |

| Aromatic Quaternary C | ~137.0 |

| -C=O (ester) | ~170.0 |

| -C=O (ketone) | ~202.0 |

Advanced NMR Techniques (e.g., ¹⁹F NMR, 2D NMR) for Comprehensive Structural Assignment

While ¹⁹F NMR is not applicable to this molecule due to the absence of fluorine, various 2D NMR techniques would be indispensable for a comprehensive structural assignment.

COSY (Correlation Spectroscopy): This experiment would reveal ¹H-¹H coupling correlations. For instance, it would show a cross-peak between the C-2 proton and the C-3 protons, and between the C-3 protons and the C-4 proton, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the C-2 proton to the C-2 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For example, a correlation from the acetyl methyl protons to the ketone carbonyl carbon (C=O) would confirm the acetyl group's placement.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which is useful for confirming stereochemistry, such as the (E)-geometry of the double bond by observing a correlation between the C-2 proton and the C-4 proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch is typically observed around 1735-1750 cm⁻¹, while the ketone C=O stretch appears at a slightly lower wavenumber, around 1710-1720 cm⁻¹. The C=C stretching vibration of the trans-disubstituted alkene would be visible in the 1650-1670 cm⁻¹ region. The aromatic C=C stretching vibrations of the phenyl ring would produce a series of bands in the 1450-1600 cm⁻¹ range. A strong band around 960-970 cm⁻¹ resulting from the out-of-plane bending of the trans C-H bonds of the alkene would be a key indicator of the (E)-stereochemistry. The C-O stretching of the ester group would also be prominent, typically appearing between 1100 and 1300 cm⁻¹.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ester) | Stretch | ~1740 | Strong |

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C=C (Alkene, trans) | Stretch | ~1660 | Medium |

| C=C (Aromatic) | Stretch | 1600, 1580, 1490, 1450 | Medium to Weak |

| C-O (Ester) | Stretch | ~1200 | Strong |

| =C-H (Alkene, trans) | Out-of-plane bend | ~965 | Strong |

| C-H (sp³ and sp²) | Stretch | 2850-3100 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Confirmation

High-Resolution Mass Spectrometry is a critical tool for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₅H₁₈O₃), the calculated exact mass of the molecular ion [M]⁺ is 246.1256. HRMS analysis should yield an m/z value that matches this theoretical mass to within a few parts per million (ppm), thereby unequivocally confirming the elemental composition.

Furthermore, the fragmentation pattern observed in the mass spectrum can offer additional structural information. Common fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃) from the ester, loss of the acetyl group, and cleavage at various points along the aliphatic chain, providing further corroboration of the proposed structure.

| Molecular Formula | Ion | Calculated m/z | Expected Found m/z |

|---|---|---|---|

| C₁₅H₁₈O₃ | [M+H]⁺ | 247.1329 | 247.1329 ± 0.0005 |

| C₁₅H₁₈O₃ | [M+Na]⁺ | 269.1148 | 269.1148 ± 0.0005 |

X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecule's connectivity and stereochemistry, including the (E)-configuration of the double bond.

For this compound, obtaining a single crystal suitable for X-ray diffraction would be the primary challenge, as it is a liquid at room temperature. However, if crystallization can be achieved, the resulting crystal structure would reveal the preferred conformation of the molecule in the solid state, including the orientation of the phenyl, acetyl, and ethyl ester groups relative to the main chain. This information is invaluable for understanding intermolecular interactions, such as packing forces in the crystal lattice, and can provide insights into the molecule's physical properties. As of now, there is no publicly available crystal structure for this compound.

Investigation of Intermolecular and Intramolecular Interactions (e.g., C-H···π contacts)

A detailed investigation into the specific intermolecular and intramolecular interactions of this compound, particularly concerning C-H···π contacts, could not be conducted based on currently available scientific literature. Specific crystallographic or advanced spectroscopic data for this compound, which would be necessary to identify and characterize such non-covalent interactions, is not present in the public domain.

Generally, the characterization of C-H···π contacts involves techniques such as X-ray crystallography to determine the precise geometry of the molecular packing in the solid state. Key parameters, including the distance between the C-H hydrogen and the centroid of the π-ring, and the angle of the C-H···π interaction, are measured to confirm its presence and strength. Computational chemistry methods are also frequently employed to calculate the energetic favorability of these interactions.

While the phenomenon of C-H···π interactions is well-documented in various chemical systems, including protein-carbohydrate binding and the stabilization of peptide structures, a specific analysis for this compound has not been reported. nih.govrsc.orgrsc.orgdigitellinc.comnih.gov The study of such interactions in galactose, for instance, has shown that the hydrophobic patch on its alpha face can interact with the π-electron density of an aromatic ring. scielo.org.mx

Without experimental or theoretical data specific to this compound, any discussion of its C-H···π interactions would be purely speculative. The following table outlines the type of data that would be required for a thorough analysis.

Table 1. Hypothetical Data Required for the Analysis of C-H···π Interactions in this compound

| Parameter | Required Data | Purpose |

| Crystallographic Data | Single-crystal X-ray diffraction data | To determine the 3D structure and crystal packing. |

| Interaction Geometry | Distance (H···π centroid) and Angle (C-H···π) | To confirm the presence and nature of C-H···π contacts. |

| Computational Analysis | Quantum mechanics calculations (e.g., DFT) | To quantify the strength and energetics of the interactions. |

| Spectroscopic Data | High-resolution NMR spectroscopy | To probe for through-space interactions in solution. |

Future research involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis would be necessary to provide the empirical data needed to investigate its intermolecular and intramolecular interactions in detail.

Computational and Theoretical Chemistry Studies of Ethyl E 2 Acetyl 5 Phenylpent 4 Enoate

Quantum Chemical Investigations of Reaction Mechanisms and Energetics

Quantum chemical calculations provide a powerful tool for investigating the intricate details of reaction mechanisms involving ethyl (E)-2-acetyl-5-phenylpent-4-enoate. These studies are fundamental to understanding the energetics and feasibility of its synthesis and subsequent chemical transformations.

Elucidation of Free Energy Profiles for Key Synthetic and Transformative Steps

Theoretical studies on the synthesis of this compound, often achieved through condensation reactions, allow for the mapping of the reaction pathway. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a comprehensive free energy profile can be constructed.

Illustrative Free Energy Data for a Hypothetical Synthetic Step:

| Species | Gibbs Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +22.5 |

| Intermediate | -5.2 |

| Transition State 2 | +15.8 |

| Product | -12.0 |

Transition State Analysis in Catalytic Processes

Many synthetic routes leading to or involving this compound utilize catalysts to enhance reaction rates and selectivity. Transition state analysis is a key component of computational studies to understand the role of the catalyst. By modeling the interaction of the catalyst with the substrate at the transition state, chemists can gain insights into how the catalyst lowers the activation energy.

For instance, in a catalyzed aldol-type reaction, computational analysis can reveal the geometry of the transition state, including the bond lengths and angles of the forming bonds. This information is critical for designing more efficient catalysts. The analysis often involves locating the saddle point on the potential energy surface that corresponds to the transition state and characterizing it by its vibrational frequencies (a single imaginary frequency).

Molecular Modeling and Conformation Analysis

Molecular modeling techniques are employed to study the three-dimensional structure of this compound and its dynamic behavior. This includes identifying the most stable conformations and understanding the steric and electronic factors that govern its shape.

Conformational Preferences and Steric Interactions within the Molecular Structure

The presence of several rotatable bonds in this compound gives rise to multiple possible conformations. Computational methods, such as molecular mechanics or density functional theory (DFT), can be used to perform a conformational search to identify the low-energy structures.

Predicted Low-Energy Dihedral Angles:

| Dihedral Angle | Predicted Value (degrees) |

| C(phenyl)-C=C-C | ~180 |

| C=C-C-C(acetyl) | ~120 |

| C-C(acetyl)-C=O | ~ -30 |

Electronic Structure Calculations

Electronic structure calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity.

Application of Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For this compound, the HOMO is likely to be localized on the phenylpent-4-enoate moiety, which is the most electron-rich part of the molecule. The LUMO, on the other hand, would be expected to have significant contributions from the acetyl and ester carbonyl groups, which are electron-withdrawing.

The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The locations of the HOMO and LUMO can predict how the molecule will react with nucleophiles and electrophiles. Nucleophiles will tend to attack the atoms where the LUMO is localized, while electrophiles will react at the sites of the HOMO.

Calculated FMO Energies (Illustrative):

| Molecular Orbital | Energy (eV) |

| HOMO | -6.8 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.3 |

Spectroscopic Data Prediction and Validation

The intersection of computational chemistry and experimental spectroscopy provides a powerful framework for the structural elucidation and validation of complex organic molecules. For this compound, theoretical predictions of its nuclear magnetic resonance (NMR) and infrared (IR) spectra, when correlated with experimental observations, offer a detailed confirmation of its molecular structure and electronic environment. This section delves into the theoretical prediction of these spectra and their validation against experimental data.

Theoretical NMR and IR Spectra Correlation with Experimental Observations

Computational methods, particularly Density Functional Theory (DFT), have become instrumental in accurately predicting the spectroscopic properties of molecules. By calculating the optimized geometry and electronic structure of this compound, its ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies can be theoretically determined. These calculated values can then be systematically compared with spectra obtained from laboratory experiments to affirm the assigned structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound would be calculated based on its optimized molecular geometry. These predictions would then be compared against experimental data.

Interactive Data Table: Comparison of Predicted and Experimental ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H-vinyl | Data not available | Data not available |

| H-phenyl | Data not available | Data not available |

| H-methylene (ethyl) | Data not available | Data not available |

| H-methyl (ethyl) | Data not available | Data not available |

| H-methyl (acetyl) | Data not available | Data not available |

Interactive Data Table: Comparison of Predicted and Experimental ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (ester) | Data not available | Data not available |

| C=O (acetyl) | Data not available | Data not available |

| C-alpha | Data not available | Data not available |

| C-beta | Data not available | Data not available |

| C-phenyl | Data not available | Data not available |

| C-methylene (ethyl) | Data not available | Data not available |

| C-methyl (ethyl) | Data not available | Data not available |

| C-methyl (acetyl) | Data not available | Data not available |

Infrared (IR) Spectroscopy

The vibrational frequencies of this compound can be predicted through computational frequency analysis. These theoretical frequencies correspond to specific vibrational modes within the molecule, such as the stretching and bending of bonds.

Interactive Data Table: Comparison of Predicted and Experimental IR Data

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch (ester) | Data not available | Data not available |

| C=O stretch (acetyl) | Data not available | Data not available |

| C=C stretch (alkene) | Data not available | Data not available |

| Aromatic C=C stretch | Data not available | Data not available |

| C-H stretch (aromatic) | Data not available | Data not available |

| C-H stretch (aliphatic) | Data not available | Data not available |

Applications in Advanced Organic Synthesis and Material Sciences Involving the Ethyl E 2 Acetyl 5 Phenylpent 4 Enoate Scaffold

Role as a Key Intermediate in Complex Molecule Synthesis

The potential for ethyl (E)-2-acetyl-5-phenylpent-4-enoate to serve as a key intermediate in the synthesis of complex molecules is rooted in the versatility of its functional groups. The β-keto ester moiety is a classic building block in organic synthesis, allowing for a variety of transformations such as alkylations, acylations, and participation in condensation reactions. The styrenyl group, a conjugated system of a phenyl ring and a double bond, is susceptible to a range of addition and cycloaddition reactions, and can be a precursor to various aromatic and aliphatic structures.

While there is no specific documented use of this compound in the total synthesis of natural products, its constituent parts are prevalent in many natural product families. For instance, the phenylpentanoid skeleton is a core structure in numerous secondary metabolites found in plants. The β-dicarbonyl unit is a frequent starting point for the construction of polyketide natural products. In theory, this compound could serve as a precursor to such molecules through strategic modifications.

Table 1: Potential Reactions of the this compound Scaffold for Natural Product Synthesis

| Functional Group | Potential Reaction | Resulting Structural Motif |

|---|---|---|

| β-Keto Ester | Decarboxylation | Phenylpentanone derivative |

| β-Keto Ester | Knoevenagel Condensation | Extended conjugated system |

| Styrenyl Group | Epoxidation/Hydroxylation | Diol or epoxide functionality |

Similarly, the direct application of this compound as a precursor for specific pharmaceutical molecules is not reported in the available literature. However, the structural elements it contains are present in various classes of pharmaceutically active compounds. For example, chalcones and their derivatives, which share the styrenyl ketone substructure, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The ester and ketone functionalities could be modified to introduce pharmacophores or to modulate the pharmacokinetic properties of a lead compound.

Scaffold for Novel Catalyst Development and Ligand Design

The use of the this compound scaffold in the development of novel catalysts or ligands is not documented. In principle, the molecule could be functionalized to incorporate coordinating atoms (e.g., nitrogen, phosphorus) that could bind to metal centers, thereby forming a catalyst or a ligand. The phenyl ring could be derivatized with phosphine (B1218219) groups to create a bidentate ligand, or the keto-ester portion could be transformed into a chelating unit. However, without experimental evidence, this remains speculative.

Integration into Advanced Synthetic Methodologies

There is no specific information available regarding the integration of this compound into advanced synthetic methodologies.

The concept of successive elongation in multi-step syntheses involves the iterative addition of building blocks to a core scaffold. The bifunctional nature of this compound, with reactive sites at the β-keto ester and the styrenyl group, makes it a theoretical candidate for such strategies. For example, the α-position of the keto-ester could be repeatedly alkylated, or the double bond could be used as a handle for iterative cross-coupling reactions to build up molecular complexity. Despite this theoretical potential, no published research has demonstrated the use of this specific compound in such a synthetic sequence.

Future Research Directions and Unresolved Synthetic Challenges

The primary unresolved challenge concerning this compound is the lack of any reported synthetic applications. Future research could be directed towards exploring the reactivity of this compound and demonstrating its utility as a building block in the synthesis of complex and biologically active molecules.

Potential areas for future investigation include:

Total Synthesis: Employing this compound as a starting material for the synthesis of natural products containing the phenylpentanoid or related skeletons.

Medicinal Chemistry: Using the scaffold to generate libraries of novel compounds for biological screening against various therapeutic targets.

Catalysis: Designing and synthesizing new ligands and catalysts based on the functionalized this compound structure.

Methodology Development: Investigating the reactivity of the compound in novel synthetic transformations and demonstrating its utility in multi-step synthetic sequences.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for ethyl (E)-2-acetyl-5-phenylpent-4-enoate, and how can stereochemical control be achieved during synthesis?

- The compound can be synthesized via stereoselective aldol condensation or conjugate addition reactions. For example, tert-butyl esters with acetyl groups have been prepared using chiral catalysts to enforce (E)-geometry, as seen in analogous tert-butyl 2-acetyl derivatives . Key parameters include temperature control (−78°C to room temperature) and chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry. Solvent polarity and base selection (e.g., LDA vs. NaHMDS) also influence yield and selectivity.

Q. How can X-ray crystallography and NMR spectroscopy be used to confirm the structure and conformation of this compound?

- X-ray crystallography provides precise bond angles (e.g., C4–C5–C6 = 119.69°) and dihedral angles (e.g., C6–C1–C13–C7 = 38.05°), critical for validating the (E)-configuration and spatial arrangement of the acetyl and phenyl groups . NMR (¹H/¹³C) identifies chemical environments: the α,β-unsaturated ester moiety shows characteristic downfield shifts for the carbonyl carbons (~170 ppm) and olefinic protons (δ 6.5–7.5 ppm). NOESY correlations can confirm the trans arrangement of substituents.

Q. What computational methods are suitable for predicting the physicochemical properties of this compound?

- Density Functional Theory (DFT) calculates optimized geometries and electronic properties (e.g., HOMO-LUMO gaps), while Quantitative Structure-Property Relationship (QSPR) models predict solubility, logP, and reactivity . Tools like Gaussian or ORCA are recommended, with basis sets (e.g., B3LYP/6-31G*) tailored for organic molecules.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Contradictions between experimental and theoretical spectra often arise from dynamic effects (e.g., rotameric equilibria). For example, discrepancies in ¹³C NMR shifts may require variable-temperature NMR or DFT-based chemical shift calculations (e.g., using GIAO methods) to account for conformational flexibility . Cross-validation with IR (C=O stretches) and mass spectrometry (fragmentation patterns) is also critical.

Q. What strategies optimize reaction yields in the synthesis of sterically hindered analogs?

- Steric hindrance at the pent-4-enoate backbone can reduce yields. Strategies include:

- Microwave-assisted synthesis to enhance reaction rates and selectivity.

- Protecting groups (e.g., tert-butyl esters) to shield reactive sites .

- High-throughput screening of catalysts (e.g., Pd/Cu for cross-couplings) and solvents (e.g., DMF vs. THF) .

Q. How do electronic effects of substituents influence the compound’s reactivity in cycloaddition reactions?

- Electron-withdrawing groups (e.g., acetyl) increase the electrophilicity of the α,β-unsaturated ester, accelerating Diels-Alder reactions. Computational studies (e.g., Fukui indices) quantify electrophilic/nucleophilic regions, guiding substrate design . For example, phenyl groups at C5 enhance π-stacking in transition states, as shown in analogous diphenylpent-2-ynoate systems .

Methodological Considerations

Designing experiments to study hydrolysis kinetics of the ester group under physiological conditions

- Use pH-controlled buffers (e.g., PBS at pH 7.4) and monitor hydrolysis via HPLC or UV-Vis spectroscopy (λ = 240–260 nm for ester cleavage). Pseudo-first-order kinetics can be modeled using the Arrhenius equation, with activation energy calculated from temperature-dependent studies (25–37°C) .

Addressing reproducibility issues in catalytic asymmetric syntheses

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.